molecular formula C11H6Cl2N4 B15215560 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-14-6

3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B15215560
CAS No.: 62052-14-6
M. Wt: 265.09 g/mol
InChI Key: HTSRNJNNVXAQML-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolopyridine core substituted with a 3,4-dichlorophenyl group. The triazolopyridine scaffold is a purine isostere, enabling diverse bioactivities such as kinase inhibition, antitumor effects, and modulation of metabolic pathways . Its synthesis typically involves cyclization reactions, such as those described for structurally analogous compounds (e.g., triflate-mediated substitution or condensation with amines) .

Properties

CAS No.

62052-14-6

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H6Cl2N4/c12-8-4-3-7(6-9(8)13)17-11-10(15-16-17)2-1-5-14-11/h1-6H

InChI Key

HTSRNJNNVXAQML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with pyridine-2-carboxylic acid or its derivatives, followed by cyclization using a suitable cyclizing agent . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has shown potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry: The compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR/ MS) Reference
3-(4-Methoxy-phenyl)-3H-triazolo[4,5-b]pyridine 4-Methoxy-phenyl N/A 42 MS: m/z 350.1 [M+H]+
3-(3-Trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine 3-Trifluoromethoxy-phenyl N/A 57 ¹H NMR: δ 2.25 (s, 3H)
5,7-Diamino-3-(4-chlorophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile 4-Chlorophenyl >300 87 MS: m/z 286 [M+H]+; ¹H NMR: δ 8.19 (HAr)
5,7-Diamino-3-(3-bromophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile 3-Bromophenyl 328–329 80 MS: m/z 330 [M+H]+
3-(2-Fluorobenzyl)-3H-triazolo[4,5-b]pyridine 2-Fluorobenzyl N/A N/A N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and bromo substituents (e.g., 4-chlorophenyl, 3-bromophenyl) increase melting points (>300°C) due to enhanced intermolecular interactions .
  • Electron-Donating Groups (EDGs) : Methoxy and trifluoromethoxy groups improve solubility and reaction yields (42–57%) .
  • Amino-Carbonitrile Derivatives: 5,7-Diamino substitutions with nitrile groups enhance stability and enable further functionalization .

Kinase Inhibition

  • c-Met Modulation: 3,5-Disubstituted triazolopyridines, including analogs with dichlorophenyl groups, exhibit potent c-Met kinase inhibition, a target in oncology and immunology .
  • PIM-1 Inhibition : Compounds like 4-(Fluoro-benzyl)-[3-(4-methoxy-phenyl)-3H-triazolo[4,5-b]pyridin-5-yl]-amine show proto-oncogene PIM-1 kinase inhibition, with IC₅₀ values influenced by substituent lipophilicity .

Metabolic Correlations

  • 3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine demonstrates strong correlations with metabolites like quinolinic acid (positive) and gamma-glutamylmethionine (negative), suggesting roles in microbial metabolism .

Key Insights :

  • Triflate Intermediates : Enable efficient aryl-amine coupling but require strict moisture control .
  • Zeolite Catalysis : Produces diverse derivatives (e.g., 20a-f) with minimal byproducts .

Biological Activity

3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer activities.

  • Chemical Formula : C11H6Cl2N4
  • CAS Number : 12445474
  • Molecular Weight : 253.09 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions that yield the triazole structure while introducing the dichlorophenyl group.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. In a study comparing various synthesized compounds:

  • The compound demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentrations (MIC) were reported as low as 31.25 µg/mL against certain strains, indicating potent antibacterial effects .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity:

  • It was tested against Candida albicans, where it exhibited comparable efficacy to established antifungal agents like Nystatin.
  • The compound's mechanism appears to involve disruption of fungal cell wall synthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • In vitro assays demonstrated that it effectively reduced inflammation markers in cell cultures.
  • Comparative studies indicated that its anti-inflammatory activity surpassed that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

  • Studies have shown cytotoxic effects on various cancer cell lines with IC50 values similar to those of doxorubicin, a widely used chemotherapeutic agent.
  • Mechanistic investigations revealed that the compound may induce apoptosis in cancer cells through DNA intercalation and topoisomerase II inhibition .

Case Studies

StudyFindings
Antibacterial Study Demonstrated potent activity against E. coli and S. aureus with MIC values ≤ 31.25 µg/mL .
Antifungal Study Effective against C. albicans, comparable to Nystatin .
Anti-inflammatory Study Showed significant reduction in inflammatory markers in vitro .
Anticancer Study Induced apoptosis in various cancer cell lines with IC50 values comparable to doxorubicin .

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